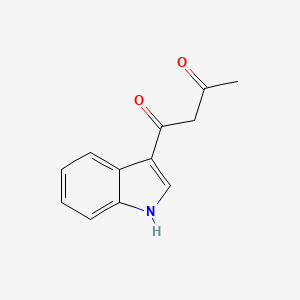

1-(1H-indol-3-yl)butane-1,3-dione

Description

Properties

Molecular Formula |

C12H11NO2 |

|---|---|

Molecular Weight |

201.22 g/mol |

IUPAC Name |

1-(1H-indol-3-yl)butane-1,3-dione |

InChI |

InChI=1S/C12H11NO2/c1-8(14)6-12(15)10-7-13-11-5-3-2-4-9(10)11/h2-5,7,13H,6H2,1H3 |

InChI Key |

IQKLQVQBEWGKJL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC(=O)C1=CNC2=CC=CC=C21 |

Origin of Product |

United States |

Strategic Approaches to the Chemical Synthesis of 1 1h Indol 3 Yl Butane 1,3 Dione and Its Analogues

Convergent and Divergent Synthetic Routes to the Core Structure

Convergent and divergent syntheses represent two distinct strategies for assembling the 1-(1H-indol-3-yl)butane-1,3-dione core. Convergent routes involve the joining of relatively complex, pre-synthesized fragments, while divergent routes begin with a common intermediate that is subsequently elaborated into a variety of target molecules.

Direct Condensation Reactions Involving Indole (B1671886) Nucleophiles and 1,3-Butanedione Equivalents

A primary and straightforward method for the synthesis of this compound involves the direct condensation of an indole nucleophile with an equivalent of 1,3-butanedione. This approach often utilizes a Claisen-type condensation mechanism. fiveable.memasterorganicchemistry.comyoutube.com In this reaction, the indole, acting as a potent nucleophile at the C3 position, attacks one of the carbonyl groups of the 1,3-dicarbonyl compound. bhu.ac.in

The reaction is typically catalyzed by a base, which deprotonates the indole to enhance its nucleophilicity, or an acid, which activates the dione (B5365651) electrophile. bhu.ac.inlibretexts.org Mixed Claisen condensations, where two different carbonyl compounds are reacted, provide a versatile platform for creating a variety of β-diketones. fiveable.melibretexts.org The choice of base, solvent, and reaction temperature is crucial for controlling the reaction and maximizing the yield of the desired product. fiveable.me

Table 1: Examples of Direct Condensation Reactions

| Indole Derivative | 1,3-Dicarbonyl Equivalent | Catalyst | Product | Reference |

| Indole | Acetylacetone | Base (e.g., NaH) | This compound | bhu.ac.in |

| 2-Methylindole | Ethyl acetoacetate | Acid (e.g., PTSA) | 1-(2-methyl-1H-indol-3-yl)butane-1,3-dione | nih.gov |

This table is illustrative and specific reaction conditions may vary.

Multi-Component Reaction Architectures for Indole-Butanedione Scaffolds

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. researchgate.netnih.gov This approach is highly atom-economical and efficient. researchgate.net For the synthesis of indole-butanedione scaffolds, MCRs typically involve the reaction of an indole, an aldehyde, and a 1,3-dicarbonyl compound like dimedone or acetylacetone. nih.govresearchgate.net

Several catalytic systems have been developed to promote these reactions, including L-proline, p-toluenesulfonic acid, and various Lewis acids. nih.govrsc.org For instance, a one-pot condensation of indole, an aromatic aldehyde, and dimedone can yield functionalized indolyl xanthenones. nih.gov Similarly, the reaction of 3-acetylindole (B1664109), aromatic aldehydes, ethyl cyanoacetate, and ammonium (B1175870) acetate (B1210297) can produce 6-indolylpyridine-3-carbonitrile derivatives. rsc.org The mechanism often involves the initial formation of a Knoevenagel condensation product between the aldehyde and the dione, followed by a Michael-type addition of the indole. beilstein-journals.org

Table 2: Examples of Multi-Component Reactions

| Indole | Aldehyde/Ketone | 1,3-Dicarbonyl Compound | Catalyst | Product Type | Reference |

| Indole | Aromatic Aldehydes | Dimedone | p-Toluenesulfonic acid | Indolyl-4,5,6,7-tetrahydro-1H-indol-3-yl}indolin-2-ones | nih.gov |

| Indole | Salicylaldehyde | Dimedone | Ammonium chloride | 9-(1H-indol-3-yl)-3,3-dimethyl-2,3,4,9-tetrahydro-1H-xanthen-1-one | nih.gov |

| 3-Cyanoacetyl indoles | Various Aldehydes | Malononitrile | Piperidine | Indol-3-yl substituted pyran derivatives | nih.gov |

This table showcases the versatility of MCRs in generating diverse indole-dione analogues.

Nucleophilic Addition Strategies to Incorporate the Indole Moiety

Nucleophilic addition reactions provide another versatile route to synthesize indole-dione structures. mdpi.comscispace.com The Michael addition of indoles to α,β-unsaturated ketones is a widely used method for forming a carbon-carbon bond at the C3 position of the indole ring. nih.govnih.govresearchgate.netacs.org This reaction is often catalyzed by acids or Lewis acids to activate the enone system towards nucleophilic attack by the indole. nih.govacs.org A variety of catalysts, including iodine, cerium(III) chloride, and Brønsted acid ionic liquids, have been shown to be effective. nih.govresearchgate.netacs.org

The regioselectivity of the addition is a key aspect, with the C3 position of the indole being the preferred site of attack due to its higher nucleophilicity. researchgate.netacs.org Indoles bearing electron-withdrawing groups at the 2- or 3-position can also undergo nucleophilic addition, leading to a range of functionalized indole derivatives. scispace.comresearchgate.net Furthermore, the nucleophilic addition of indoles to vinylene carbonate, catalyzed by a base like potassium carbonate, offers a route to 4-indolyl-1,3-dioxolanones. mdpi.comresearchgate.netnih.gov

Catalytic Enantioselective and Diastereoselective Synthesis

The development of catalytic asymmetric methods for the synthesis of chiral indole derivatives is of great importance, as many biologically active natural products and pharmaceuticals containing the indole core are chiral. researchgate.netnih.govacs.org Organocatalysis and metal-catalyzed methodologies have been successfully applied to achieve high levels of enantioselectivity and diastereoselectivity in the synthesis of indole-dione and related structures.

Organocatalysis in Indole-Dione Synthesis

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules, avoiding the use of potentially toxic and expensive metals. acs.orgorganic-chemistry.org Chiral Brønsted acids, such as chiral phosphoric acids, and bifunctional organocatalysts, like those derived from cinchona alkaloids, have been effectively used in the asymmetric synthesis of indole derivatives. acs.orgorganic-chemistry.orgrsc.org

For example, the enantioselective Friedel-Crafts reaction of indoles with various electrophiles, including those that can lead to dione-like structures, can be catalyzed by chiral organocatalysts to afford products with high enantiomeric excess. acs.org The Michael addition of 1,3-dicarbonyl compounds to indolylnitroalkenes, catalyzed by organocatalysts like BnCPN, has been developed to produce enantiomerically enriched indole derivatives. researchgate.net These methods often rely on the formation of specific hydrogen-bonding interactions between the catalyst and the substrates to control the stereochemical outcome of the reaction. acs.org

Table 3: Organocatalytic Asymmetric Synthesis of Indole Derivatives

| Reaction Type | Organocatalyst | Substrates | Product Type | Enantiomeric Excess (ee) | Reference |

| Friedel-Crafts Aminoalkylation | Cinchona alkaloid-based squaramide | Hydroxyindoles, Isatin-derived ketimines | Carbocyclic-functionalized indoles | High | acs.org |

| Michael Addition | BnCPN | Indolylnitroalkenes, 1,3-Dicarbonyl compounds | Enantiomerically enriched 3-substituted indoles | Up to 98% | researchgate.net |

| Hydrogenation | Chiral Brønsted acid | 3H-Indoles | Optically active indolines | Up to 97% | organic-chemistry.org |

This table highlights the effectiveness of organocatalysis in achieving high enantioselectivity.

Metal-Catalyzed Methodologies (e.g., Gold(I) Chloride Catalysis)

Transition metal catalysis offers a broad range of transformations for the synthesis of complex indole-containing molecules. mdpi.com While specific examples of gold(I) chloride catalysis for the direct synthesis of this compound are not prominently featured in the provided context, the general principles of metal catalysis are highly relevant. Gold catalysts, in particular, are known to be effective in activating alkynes and allenes towards nucleophilic attack.

More broadly, various transition metals, including palladium, rhodium, and cobalt, have been employed in the synthesis of indoles through diverse mechanisms such as C-H activation, cross-coupling reactions, and cyclization of anilines with alkynes. mdpi.comresearchgate.net For instance, rhodium-catalyzed reactions of indoles with diazo compounds can lead to a variety of products through carbene intermediates. researchgate.netnih.gov Copper-catalyzed multicomponent reactions have also been developed for the synthesis of complex indole derivatives. beilstein-journals.org These metal-catalyzed methods provide powerful tools for constructing the indole core and introducing functionality with high efficiency and selectivity.

Synthetic Transformations of Precursors Leading to the this compound System

The synthesis of this compound, also known as 3-acetoacetylindole, is a topic of significant interest due to the utility of β-dicarbonyl compounds as versatile intermediates in organic chemistry. mdpi.com The electron-rich nature of the indole nucleus, particularly at the C3 position, makes it susceptible to electrophilic substitution, which is the foundation for several synthetic strategies. beilstein-journals.org Methodologies for constructing this specific indolyl β-diketone system primarily involve the formation of a carbon-carbon bond between the indole C3 position and an acetoacetyl group. Key synthetic transformations include Friedel-Crafts acylation, condensation reactions, and the hydrolysis of specialized precursors. tandfonline.com

One of the most direct routes to 3-acetoacetylindoles is the Friedel-Crafts acylation of indole. This reaction typically involves treating indole with an appropriate acetoacetylating agent, such as diketene (B1670635) or an acetoacetyl halide, in the presence of a Lewis acid catalyst. tandfonline.comresearchgate.net For instance, the reaction of indoles with diketene has been reported as an efficient method for the synthesis of 3-acetoacetylindoles. tandfonline.com

Another classical approach is the Claisen condensation . This strategy involves the reaction of a C3-functionalized indole precursor, such as an indole-3-carboxylate (B1236618) ester, with a ketone like acetone. organic-chemistry.orgmasterorganicchemistry.com The reaction is base-promoted, often using alkoxides like sodium ethoxide, and proceeds via an ester enolate intermediate. masterorganicchemistry.comyoutube.com A variation of this method is the condensation of a pre-formed 3-acetylindole with a carboxylate ester, which can also yield the desired β-ketoester structure. tandfonline.com

More contemporary and specific methods have also been developed. A notable approach involves the selective hydrolysis of β-ethylthio-β-indolyl α,β-unsaturated ketone precursors. This method provides an efficient and selective pathway to 3-acetoacetylindoles. The transformation is achieved through the acid-catalyzed hydrolysis of compounds like 4-(ethylthio)-4-(1H-indol-3-yl)but-3-en-2-one. tandfonline.com The reaction proceeds under mild acidic conditions, demonstrating high selectivity and yielding the target diketone in excellent yields. tandfonline.com

The scope of this hydrolysis method has been explored with various substituted indoles, showcasing its versatility. The optimized conditions involve using a catalytic amount of sulfuric acid in a mixture of acetonitrile (B52724) and water at reflux temperature. tandfonline.com

| Precursor | Product | Catalyst (mol%) | Solvent (v/v) | Conditions | Yield (%) |

|---|---|---|---|---|---|

| 4-(Ethylthio)-4-(1H-indol-3-yl)but-3-en-2-one | This compound | H₂SO₄ (5) | CH₃CN/H₂O (4:1) | Reflux | 94 |

| 4-(Ethylthio)-4-(1-methyl-1H-indol-3-yl)but-3-en-2-one | 1-(1-Methyl-1H-indol-3-yl)butane-1,3-dione | H₂SO₄ (5) | CH₃CN/H₂O (4:1) | Reflux | 96 |

| 4-(Ethylthio)-4-(5-methoxy-1H-indol-3-yl)but-3-en-2-one | 1-(5-Methoxy-1H-indol-3-yl)butane-1,3-dione | H₂SO₄ (5) | CH₃CN/H₂O (4:1) | Reflux | 95 |

| 4-(5-Bromo-1H-indol-3-yl)-4-(ethylthio)but-3-en-2-one | 1-(5-Bromo-1H-indol-3-yl)butane-1,3-dione | H₂SO₄ (5) | CH₃CN/H₂O (4:1) | Reflux | 92 |

Furthermore, advanced catalytic systems are being employed for the synthesis of analogous indolyl diketone structures. For example, a visible-light-promoted, nickel-catalyzed intramolecular cyclization and oxidation sequence of ynones has been developed to produce indolyl phenyl diketones. nih.govacs.org While this method yields a more complex analogue, it highlights the ongoing development of novel synthetic strategies for accessing molecules containing the indolyl diketone motif. nih.gov

| Compound Name | Role/Type |

|---|---|

| This compound | Target Compound / Product |

| 3-Acetoacetylindole | Synonym for Target Compound |

| Indole | Starting Material / Precursor |

| Diketene | Acylating Agent / Precursor |

| 3-Acetylindole | Precursor |

| Indole-3-carboxylate ester | Precursor |

| Acetone | Reagent |

| Sodium ethoxide | Base / Catalyst |

| 4-(Ethylthio)-4-(1H-indol-3-yl)but-3-en-2-one | Precursor |

| Sulfuric acid | Catalyst |

| Acetonitrile | Solvent |

| 1-(1-Methyl-1H-indol-3-yl)butane-1,3-dione | Product / Analogue |

| 1-(5-Methoxy-1H-indol-3-yl)butane-1,3-dione | Product / Analogue |

| 1-(5-Bromo-1H-indol-3-yl)butane-1,3-dione | Product / Analogue |

| 4-(Ethylthio)-4-(1-methyl-1H-indol-3-yl)but-3-en-2-one | Precursor |

| 4-(Ethylthio)-4-(5-methoxy-1H-indol-3-yl)but-3-en-2-one | Precursor |

| 4-(5-Bromo-1H-indol-3-yl)-4-(ethylthio)but-3-en-2-one | Precursor |

| Indolyl phenyl diketones | Analogue Class |

Mechanistic Investigations of Chemical Reactivity and Transformations of 1 1h Indol 3 Yl Butane 1,3 Dione

Reactivity of the β-Diketone System: Enolization and Carbonyl Reactivity

The β-diketone moiety of 1-(1H-indol-3-yl)butane-1,3-dione is a versatile functional group that dictates a significant portion of the molecule's reactivity. Its chemistry is primarily governed by the acidity of the α-carbon and the electrophilicity of the carbonyl carbons.

Alpha-Carbon Deprotonation and Nucleophilic Character

The methylene (B1212753) group situated between the two carbonyl groups (the α-carbon) is notably acidic. pdx.edusketchy.com This increased acidity is due to the ability of both adjacent carbonyl groups to stabilize the resulting negative charge through resonance, forming an enolate. sketchy.comyoutube.com The pKa of the α-protons in 1,3-diketones is typically around 9, making them significantly more acidic than protons α to a single ketone (pKa ≈ 19-20). pdx.edu

This facile deprotonation allows the α-carbon to act as a potent nucleophile. sketchy.com The resulting enolate can participate in a variety of bond-forming reactions, including alkylation and acylation, providing a straightforward method for introducing substituents at this position. umn.edu The choice of base is crucial; strong, non-nucleophilic bases like lithium diisopropylamide (LDA) can achieve quantitative deprotonation, while weaker bases like sodium hydroxide (B78521) create an equilibrium mixture containing the enolate. pdx.eduumn.edu

Knoevenagel Condensation and Related Coupling Reactions

The active methylene group of the β-diketone system readily undergoes Knoevenagel condensation with aldehydes and ketones. nih.govwikipedia.org This reaction involves the nucleophilic addition of the enolate to a carbonyl group, followed by dehydration to yield an α,β-unsaturated product. wikipedia.org The reaction is typically catalyzed by a weak base, such as an amine. wikipedia.org

For example, the Knoevenagel condensation of various aldehydes with 1,3-dicarbonyl compounds can be catalyzed by entities like L-tyrosine in water or porcine pancreas lipase (B570770) (PPL), showcasing the move towards greener and more selective synthetic methods. researchgate.netresearchgate.net These reactions often produce the thermodynamically more stable E-isomer with high selectivity. researchgate.net

The following table provides examples of Knoevenagel condensation reactions involving β-dicarbonyl compounds.

| Aldehyde | β-Dicarbonyl Compound | Catalyst/Conditions | Product | Reference |

| N-ethyl indole-3-carboxyaldehyde | 3-cyanoacetylindole | L-Tyrosine, water, room temp. | Substituted 3-(1-ethyl-1H-indol-3-yl)-2-(1H-indole-3-carbonyl)acrylonitrile | researchgate.net |

| Aromatic aldehydes | Oxindole | Porcine pancreas lipase (PPL) | (E)-3-alkylideneindolin-2-ones | researchgate.net |

| p-Nitrobenzaldehyde | Dimedone | Pyrrolidine, Indium chloride, Acetonitrile (B52724), room temp. | 6,6-Dimethyl-9-(4-nitrophenyl)-5,6,7,9-tetrahydro-1H-furo[3,4-b]chromene-1,8(3H)-dione | nih.gov |

Cyclization Pathways and Spiro Compound Formation

The dual reactivity of this compound makes it an excellent substrate for the synthesis of complex heterocyclic systems, including spiro compounds. Spirocyclic structures, where two rings share a single atom, are of significant interest in medicinal chemistry.

One common strategy involves a multi-component reaction where the β-diketone first participates in a Knoevenagel condensation, and the resulting intermediate undergoes a subsequent cyclization. For instance, the reaction of isatins, arylamines, and cyclopentane-1,3-dione in acetic acid can lead to the formation of novel spiro[dihydropyridine-oxindole] derivatives. beilstein-journals.org A plausible mechanism involves an initial aldol (B89426) addition of the dione (B5365651) to the isatin (B1672199), followed by dehydration and subsequent reaction with the arylamine, leading to intramolecular cyclization. beilstein-journals.org

Domino reactions, where a sequence of reactions occurs without changing the reaction conditions, are also employed to construct spiro compounds. nih.gov For example, spiro[cyclohexane-1,3'-indolines] can be synthesized via a tri(n-butyl)phosphine-catalyzed reaction of isatylidene malononitriles and bis-chalcones. beilstein-journals.org Furthermore, 1,3-dipolar cycloaddition reactions are a powerful tool for constructing spiro-pyrrolizidine systems from ninhydrin, L-proline, and various alkenes. researchgate.net

Reaction Mechanisms in Multi-Component and Cascade Processes

This compound is a valuable building block in multi-component reactions (MCRs) and cascade (or domino) reactions, which allow for the construction of complex molecules in a single pot. These processes are highly atom-economical and efficient.

A typical MCR involving a β-diketone like indane-1,3-dione (a close analog) often begins with a Knoevenagel condensation, followed by a Michael addition and subsequent cyclization. nih.gov For instance, a four-component reaction of indane-1,3-dione, an aldehyde, ethyl acetoacetate, and ammonium (B1175870) acetate (B1210297) can yield complex indenopyridine derivatives. nih.gov Similarly, the synthesis of tetrazolo[1,5-a]pyrimidine (B1219648) derivatives can be achieved through a one-pot, three-component reaction of an aldehyde, 1H-tetrazole-5-amine, and 3-cyanoacetyl indole (B1671886). mdpi.com

Cascade reactions involving this scaffold can lead to the formation of diverse and intricate structures. For example, a quadruple cascade reaction involving an MBH acetate, 1,3-indanedione, and aldehydes can construct bis-spirocyclohexane skeletons through a Knoevenagel/Michael/Michael/Michael sequence. rsc.org

The following table summarizes a multi-component synthesis.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Solvent | Product | Reference |

| Arylglyoxal monohydrate | 2-amino-1,4-naphthoquinone | Indole | Sulfamic acid, Acetonitrile | 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives | nih.gov |

Rearrangement Reactions (e.g., Retro-Claisen Cleavage)

While the Claisen rearrangement is a nih.govnih.gov-sigmatropic rearrangement of an allyl vinyl ether to form a γ,δ-unsaturated carbonyl compound, the retro-Claisen reaction is its reverse. masterorganicchemistry.comlibretexts.org The Claisen rearrangement itself is a powerful tool for C-C bond formation. youtube.comyoutube.com

In the context of this compound, the focus is more on the cleavage of the C-C bond between the carbonyl groups, which can be considered a type of retro-Claisen reaction. This cleavage can occur under certain conditions, for instance, during mass spectrometry analysis or under specific chemical or thermal stress, leading to the fragmentation of the β-diketone unit. The stability of the resulting fragments will often drive this process.

While specific studies on the retro-Claisen cleavage of this compound are not extensively detailed in the provided context, the general principles of β-diketone chemistry suggest that this pathway is a potential transformation under forcing conditions.

Rational Design, Structural Diversification, and in Vitro Biological Activity Profiling of 1 1h Indol 3 Yl Butane 1,3 Dione Derivatives

Strategies for Structural Modification and Functionalization

The inherent reactivity of the indole (B1671886) ring and the dione (B5365651) chain allows for extensive structural diversification. These modifications are key to modulating the physicochemical properties and biological activities of the resulting derivatives.

Substitution Patterns on the Indole Ring (N-1, C-2, and C-3)

The indole nucleus of 1-(1H-indol-3-yl)butane-1,3-dione offers several positions for substitution, namely the N-1, C-2, and C-3 atoms, which significantly influence the molecule's biological profile. researchgate.netrsc.org

N-1 Position: The nitrogen atom of the indole ring is a common site for alkylation or arylation. organic-chemistry.org For instance, N-propargylation of the indole ring using propargyl bromide is a key step in the synthesis of certain hybrid molecules. atmiyauni.ac.in This modification can alter the compound's lipophilicity and hydrogen bonding capacity. The introduction of various N-substituted groups, such as N-arylated and N-alkylated moieties, can be achieved through methods like PIFA-mediated intramolecular cyclization. organic-chemistry.org

C-2 Position: The C-2 position of the indole ring is another strategic point for functionalization. Transition metal-catalyzed reactions are often employed to introduce various substituents at this position. researchgate.net For example, palladium-catalyzed oxidative coupling can achieve C-2 arylation of N-(phenylsulfonyl)indoles. researchgate.net The introduction of different groups at the C-2 position can lead to compounds with diverse biological activities, including potent anticancer agents. researchgate.net

C-3 Position: The C-3 position is inherently reactive and a primary site for electrophilic substitution. researchgate.net The butane-1,3-dione chain is typically attached at this position. Further functionalization at C-3 can be achieved through various chemical reactions. rsc.orgnih.gov For instance, one-pot multicomponent reactions can be used to synthesize 3-substituted indole derivatives. researchgate.net The nature of the substituent at C-3 is crucial for the biological activity of the resulting compounds.

| Position | Type of Modification | Examples of Reagents/Methods | Potential Impact |

|---|---|---|---|

| N-1 | Alkylation, Arylation | Propargyl bromide, PIFA-mediated cyclization organic-chemistry.orgatmiyauni.ac.in | Alters lipophilicity and hydrogen bonding |

| C-2 | Arylation, Functionalization | Palladium-catalyzed oxidative coupling researchgate.net | Influences biological activity, potential for anticancer agents researchgate.net |

| C-3 | Electrophilic Substitution, Functionalization | Multicomponent reactions researchgate.net | Crucial for biological activity |

Variations and Derivatizations of the Butane-1,3-dione Chain

The butane-1,3-dione chain is a key pharmacophoric feature that can be extensively modified to fine-tune the biological activity of the derivatives. nih.gov The reactive methylene (B1212753) group situated between the two carbonyl groups is a primary site for various chemical transformations.

One common modification involves the Knoevenagel condensation, where the active methylene group reacts with aldehydes or ketones to form new carbon-carbon bonds. mdpi.com This reaction allows for the introduction of a wide array of substituents, thereby expanding the structural diversity of the derivatives. mdpi.com

Furthermore, the ketone groups themselves can be functionalized. For example, they can be converted to stronger electron-accepting groups like dicyanomethylene groups. mdpi.com The dione moiety can also participate in cyclization reactions to form heterocyclic rings, leading to novel chemical entities with potentially enhanced biological properties.

| Modification Site | Type of Reaction | Examples of Reagents/Methods | Outcome |

|---|---|---|---|

| Active Methylene Group | Knoevenagel Condensation | Aldehydes, Ketones mdpi.com | Introduction of diverse substituents |

| Ketone Groups | Functionalization | Malononitrile mdpi.com | Conversion to stronger electron-accepting groups |

| Dione Moiety | Cyclization Reactions | - | Formation of novel heterocyclic rings |

Hybrid Molecular Architectures Incorporating the Indole-Dione Scaffold with Other Bioactive Heterocycles

Molecular hybridization is a powerful strategy in drug discovery that involves combining two or more pharmacophoric units to create a new hybrid molecule with potentially enhanced or synergistic biological activities. nih.gov The this compound scaffold has been successfully integrated with various other bioactive heterocycles.

Pyrrolidinediones: The synthesis of spirooxindole-pyrrolidine heterocyclic hybrids has been achieved, and these compounds have shown potential antiproliferative activity. researchgate.net

Imidazoles: Indole-imidazole hybrids have been synthesized and shown to possess antioxidant, antimicrobial, and anticancer properties. nih.govnih.gov The coordination of these hybrids with metal ions like Zn(II) can further enhance their biological functionality. nih.govnih.gov

Thiazoles: Hybrid molecules containing indole and thiazole (B1198619) moieties have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. rsc.org Some of these hybrids have demonstrated promising antiproliferative effects. rsc.org

Pyrimidines: The fusion of the indole nucleus with a pyrimidine (B1678525) ring has led to the development of potent anticancer and antimicrobial agents. researchgate.netnih.govrichmond.edu These hybrids have shown significant growth inhibition against several cancer cell lines. researchgate.netnih.gov

| Heterocycle | Reported Biological Activity | Reference |

|---|---|---|

| Pyrrolidinediones | Antiproliferative | researchgate.net |

| Imidazoles | Antioxidant, Antimicrobial, Anticancer | nih.govnih.gov |

| Thiazoles | Cytotoxic, Antiproliferative | rsc.org |

| Pyrimidines | Anticancer, Antimicrobial | researchgate.netnih.govrichmond.edu |

Evaluation of In Vitro Biological Activities and Pharmacological Potentials

The structural modifications discussed above lead to a wide range of in vitro biological activities for the this compound derivatives.

Enzyme and Receptor Modulatory Effects

A significant area of investigation for these derivatives is their ability to inhibit kinases, which are crucial enzymes in cellular signaling pathways and are often dysregulated in diseases like cancer.

Pyrrole (B145914) indolin-2-one derivatives, which share structural similarities with the indole-dione scaffold, are known kinase inhibitors, targeting receptors like VEGFR and PDGFR. cancertreatmentjournal.com The introduction of specific substituents on the indole ring can significantly influence the kinase inhibitory activity. For example, indolyl-hydrazone derivatives have shown significant inhibition against a panel of kinases including PI3K-α, PI3K-β, PI3K-δ, CDK2, AKT-1, and EGFR. nih.gov The development of indole-based hybrids has also led to potent tubulin polymerization inhibitors, which is another important anticancer mechanism. nih.govnih.gov

| Compound Class | Target Kinases/Enzymes | Observed Effect | Reference |

|---|---|---|---|

| Pyrrole indolin-2-one derivatives | VEGFR, PDGFR | Inhibition of angiogenesis | cancertreatmentjournal.com |

| Indolyl-hydrazones | PI3K-α, PI3K-β, PI3K-δ, CDK2, AKT-1, EGFR | Significant kinase inhibition | nih.gov |

| Indole-based hybrids | Tubulin | Inhibition of tubulin polymerization | nih.govnih.gov |

Cholinesterase Inhibition (AChE and BuChE)

Derivatives of isoindoline-1,3-dione, a related structural class, have been investigated as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes crucial for regulating neurotransmitter levels. One study synthesized a series of 2-(diethylaminoalkyl)-isoindoline-1,3-dione derivatives and found that they exhibited significant to moderate AChE inhibitory activity, with IC50 values ranging from 0.9 to 19.5 μM. nih.gov Their activity against BuChE, however, was weak. nih.gov The most potent AChE inhibitors in this series were those with six and seven methylene groups in the alkyl chain. nih.gov

Another study focused on isoindoline-1,3-dione derivatives with an N-benzylpiperidinylamine moiety. These compounds were active against AChE, with the most potent having an IC50 of 87 nM. nih.gov Some also showed activity against BuChE, with the best IC50 value being 7.76 μM. nih.gov Furthermore, hybrids of isoindoline-1,3-dione and N-benzyl pyridinium (B92312) demonstrated potent inhibitory activity against AChE, with IC50 values in the range of 2.1 to 7.4 µM. nih.gov A series of 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives also showed inhibitory activity against AChE. nih.gov

Interestingly, a subset of substituted isatins, which are indole-2,3-diones, displayed weak activity towards human BuChE but little to no activity against AChE. nih.gov This suggests that the indole-1,2-dione scaffold may offer a pathway to developing selective BuChE inhibitors. nih.gov While none of the clinically used cholinesterase inhibitors were found to significantly reduce the hydrolysis of o-nitrophenyl acetate (B1210297) (a substrate for carboxylesterases), some compounds like phenethylcymserine (B1244764) and bis(7)-tacrine (B1662651) showed weak inhibition of carboxylesterases in the mid-micromolar range. nih.gov

Table 1: Cholinesterase Inhibition by Isoindoline-1,3-dione Derivatives

| Compound Class | Target Enzyme | IC50 Values |

| 2-(diethylaminoalkyl)-isoindoline-1,3-diones | AChE | 0.9 - 19.5 μM nih.gov |

| Isoindoline-1,3-dione-N-benzylpiperidinylamine hybrids | AChE | 87 nM (most potent) nih.gov |

| Isoindoline-1,3-dione-N-benzylpiperidinylamine hybrids | BuChE | 7.76 μM (most potent) nih.gov |

| Isoindoline-1,3-dione-N-benzyl pyridinium hybrids | AChE | 2.1 - 7.4 µM nih.gov |

| Substituted isatins (indole-2,3-diones) | BuChE | Weak activity nih.gov |

Carboxylesterase Inhibition

Carboxylesterases (CEs) are key enzymes in the metabolism of a wide range of compounds. researchgate.net The 1,2-dione moiety has been identified as crucial for the inhibition of these enzymes. nih.gov Studies on benzil (B1666583) (diphenylethane-1,2-dione) and its analogues have shown that the inhibitory potency is directly correlated with the hydrophobicity of the molecule. researchgate.netresearchgate.net Molecules with a calculated logP (clogP) greater than 5 were found to be very potent inhibitors, acting in the nanomolar range, while those with a clogP below 1.25 showed no inhibitory activity. nih.gov This is attributed to the highly hydrophobic nature of the active sites of carboxylesterases. nih.gov

While 1,2-bis(1H-indol-3-yl)ethane-1,2-dione and hyrtiosin B, natural products containing the 1,2-dione moiety, have not been directly tested for CE inhibition, their structural features and clogP values of 3.31 and 2.0, respectively, suggest they are likely to have biological activity towards these enzymes. nih.gov The replacement of the benzene (B151609) rings in benzil with heterocyclic substituents generally led to a decrease in inhibitory potency. researchgate.net

Table 2: Factors Influencing Carboxylesterase Inhibition by 1,2-Dione Derivatives

| Feature | Observation | Reference |

| 1,2-Dione Moiety | Essential for enzyme inhibition. | nih.gov |

| Hydrophobicity (clogP) | Direct correlation with inhibitory potency. | nih.govresearchgate.net |

| clogP > 5 | Very potent inhibition (nM range). | nih.gov |

| clogP < 1.25 | No inhibitory activity. | nih.gov |

| Heterocyclic Rings | Replacement of benzene rings generally decreases potency. | researchgate.net |

Tubulin Polymerization Inhibition

The indole scaffold is a key feature of many compounds that inhibit tubulin polymerization, a critical process in cell division, making them a target for anticancer drug development. nih.gov For instance, vincristine, an approved anti-tumor drug, contains an indole skeleton and inhibits microtubule formation. nih.gov

Arylthioindole (ATI) derivatives have been studied for their ability to inhibit tubulin polymerization. csic.es Replacing the 3-phenylthio group with a 3-(3,4,5-trimethoxyphenyl)thio group resulted in a significant increase in the inhibition of tubulin polymerization. csic.es Further modifications at the 5-position of the indole ring showed that methyl and methoxy (B1213986) substituents increased cytotoxicity, while a halogen atom at this position reduced it. csic.es

Another class of indole-based tubulin inhibitors are N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives. nih.gov One promising compound from this series, 7d, exhibited potent antiproliferative activities against HeLa, MCF-7, and HT-29 cancer cell lines with IC50 values of 0.52, 0.34, and 0.86 μM, respectively. nih.gov Mechanistic studies revealed that this compound arrests cells in the G2/M phase and inhibits tubulin polymerization in a manner consistent with colchicine. nih.gov

Table 3: Tubulin Polymerization Inhibition by Indole Derivatives

| Compound Class | Key Structural Feature | Biological Activity |

| Arylthioindoles (ATIs) | 3-(3,4,5-trimethoxyphenyl)thio group | Increased inhibition of tubulin polymerization. csic.es |

| ATIs with 5-position modification | Methyl or methoxy group | Increased cytotoxicity. csic.es |

| ATIs with 5-position modification | Halogen atom | Reduced cytotoxicity. csic.es |

| N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamides (e.g., compound 7d) | N/A | Potent antiproliferative activity (IC50 = 0.34 - 0.86 μM). nih.gov |

Topoisomerase Inhibition

Topoisomerases are essential enzymes that control the topological state of DNA and are a key target for anticancer drugs. nih.govphcogrev.com Novel bacterial topoisomerase inhibitors (NBTIs) with a 1,3-dioxane (B1201747) linkage have shown promise. nih.gov Some of these compounds exhibited more potent inhibition of Topoisomerase IV than DNA gyrase, although gyrase is believed to be their primary target in S. aureus. nih.gov

Certain 3,9-disubstituted acridine (B1665455) derivatives have been found to inhibit both topoisomerase I and topoisomerase IIα. mdpi.com Spectroscopic and electrophoretic studies confirmed that these derivatives bind to DNA, and this interaction is the cause of topoisomerase inhibition rather than direct inhibition of the enzyme itself. mdpi.com The binding constants for these derivatives were in the range of 2.81–9.03 × 10⁴ M⁻¹. mdpi.com

A small molecule inhibitor, (3Z)-3-[2-(4-Chlorophenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one (DIA-001), has been identified as a novel topoisomerase I poison and catalytic inhibitor. nih.gov It is believed to bind to Topoisomerase I, forming a complex that prevents the DNA replication process. nih.gov

Table 4: Topoisomerase Inhibition by Various Compounds

| Compound Class | Target Enzyme(s) | Mechanism of Action |

| Novel Bacterial Topoisomerase Inhibitors (NBTIs) | DNA gyrase, Topoisomerase IV | Inhibition of supercoiling and decatenation activity. nih.gov |

| 3,9-Disubstituted Acridines | Topoisomerase I, Topoisomerase IIα | DNA binding. mdpi.com |

| DIA-001 | Topoisomerase I | Binds to Topoisomerase I, preventing DNA replication. nih.gov |

Serotonin (B10506) Transporter (SERT) and Receptor (5-HT1A, D2) Affinity

Derivatives of 1H-indol-3-yl have been synthesized and evaluated for their affinity to the serotonin 5-HT1A receptor, dopamine (B1211576) D2 receptor, and the serotonin transporter (SERT). nih.gov A series of 4-butyl-arylpiperazine-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives showed high affinity for the 5-HT1A receptor, with one compound (4d) having a Ki of 0.4 nM. nih.gov Compound 4c from this series displayed a promising mixed profile with Ki values of 1.3 nM for 5-HT1A, 182 nM for D2 receptors, and 64 nM for the serotonin transporter. nih.gov

The hallucinogenic effects of some drugs are mediated through the 5-HT1A receptor. Abnormalities in the serotonin system, where SERT plays a crucial role in regulating serotonin levels, have been linked to various psychiatric disorders. researchgate.net Conformationally flexible analogues of the atypical antipsychotic sertindole (B1681639), which have a 1H-indol-3-yl core, have been synthesized. nih.gov Replacing the 4-piperidinyl ring in sertindole with a 2-(methylamino)ethoxy or a 2-(methylamino)ethyl group resulted in compounds with similar binding affinities for serotonin 5-HT2A and dopamine D2 receptors. nih.gov

Table 5: Receptor and Transporter Affinity of 1H-indol-3-yl Derivatives

| Compound Series | Target | Ki Values |

| 4-butyl-arylpiperazine-3-(1H-indol-3-yl)pyrrolidine-2,5-diones | 5-HT1A Receptor | 0.4 nM (compound 4d) nih.gov |

| 4-butyl-arylpiperazine-3-(1H-indol-3-yl)pyrrolidine-2,5-diones | 5-HT1A Receptor (compound 4c) | 1.3 nM nih.gov |

| 4-butyl-arylpiperazine-3-(1H-indol-3-yl)pyrrolidine-2,5-diones | D2 Receptor (compound 4c) | 182 nM nih.gov |

| 4-butyl-arylpiperazine-3-(1H-indol-3-yl)pyrrolidine-2,5-diones | Serotonin Transporter (compound 4c) | 64 nM nih.gov |

Antimicrobial Activities (in vitro)

Antibacterial Spectrum and Efficacy

Derivatives of isoindoline-1,3-dione have been explored for their antibacterial properties. This heterocyclic scaffold is present in compounds known to possess a broad spectrum of biological activities. researchgate.net In one study, newly synthesized isoindoline-1,3-dione derivatives were tested against various Gram-positive and Gram-negative bacterial strains. gsconlinepress.com The tested Gram-positive bacteria included Bacillus cereus, Bacillus subtilis, Staphylococcus aureus, and Corynebacterium rubrum, while the Gram-negative strains were Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Salmonella typhimurium. gsconlinepress.com

Another study synthesized various 2-substituted-3a,4,9,9a-tetrahydro-4,9-benzeno-benz[f]isoindole-1,3-diones and evaluated their in vitro antibacterial activity. nih.gov Similarly, a different set of isoindoline-1,3-dione derivatives was evaluated against clinically isolated strains of E. Coli, P. Fluorescence, M. Luteus, and B. Subtilis. researchgate.net Two compounds in this series, 3a and 3d, showed good antibacterial activity compared to the other synthesized compounds. researchgate.net

Novel bacterial topoisomerase inhibitors (NBTIs) have demonstrated promising antibacterial activity against Neisseria gonorrhoeae, including drug-resistant strains. nih.gov However, their efficacy against E. coli, Acinetobacter baumannii, and Pseudomonas aeruginosa was modest. nih.gov

Antifungal Efficacy

Derivatives of this compound have demonstrated notable antifungal properties. For instance, certain isoxazole (B147169) fused 1-indanone (B140024) derivatives have shown potent antifungal activity. beilstein-journals.org Specifically, compounds within this series, such as 64h and 64j, were identified as having the most significant antifungal efficacy. beilstein-journals.org The core structure, indane-1,3-dione, is a known building block for molecules with antimicrobial activities. nih.gov The attachment of a thione moiety to a pyrimidine group, which is then linked to the indane-1,3-dione scaffold, has been shown to enhance antifungal activity against various fungal strains including Aspergillus niger, Candida albicans, and Aspergillus fumigatus. nih.gov

Antiviral Properties (e.g., Anti-HIV, Anti-HSV-1, Anti-HCV)

The 1-indanone scaffold, a key component of the title compound's structure, is recognized for its potential as a source of antiviral agents. beilstein-journals.org Research has specifically highlighted the anti-HCV activity of 1-indanone thiosemicarbazones. nih.gov Derivatives such as 5,6-dimethoxy-1-indanone (B192829) TSC and 5,6-dimethoxy-1-indanone N4-allyl TSC have been investigated for their ability to inhibit the hepatitis C virus (HCV) in vitro. nih.gov Although these compounds exhibit antiviral potential, their low aqueous solubility can present challenges for reliable in vitro evaluation. nih.gov

Antitubercular Activity

The indole nucleus is a prominent feature in many compounds with antitubercular properties. nih.gov Derivatives of 1H-indole-2,3-dione, a related structural class, have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv. nih.gov Specifically, 5-nitro-1H-indole-2,3-dione-3-thiosemicarbazones and their 1-morpholinomethyl derivatives have shown significant inhibitory activity in primary screenings. nih.gov The combination of an indole core with other heterocyclic moieties, such as in 4-aminoquinoline-isoindoline-dione-isoniazid triads, has also yielded compounds with promising anti-mycobacterial activities. researchgate.net Furthermore, some furan (B31954) and pyrrole derivatives incorporating a coumarin (B35378) moiety have demonstrated good to moderate anti-TB profiles. mdpi.com

In Vitro Anticancer and Cytotoxic Activities against Cell Lines

Derivatives of this compound have emerged as a promising class of compounds with in vitro anticancer and cytotoxic activities. The indole scaffold itself is found in numerous natural and synthetic compounds with anti-proliferative effects. nih.gov

Chalcone derivatives incorporating an indole ring have been synthesized and tested against human colorectal cancer cells (HCT-116), showing a dose-dependent inhibition of cell growth. jchr.org Some of these indole chalcones demonstrated potent anticancer activity with IC50 values in the micromolar range. jchr.org Similarly, indole-based 1,3,4-oxadiazoles have exhibited significant anticancer activity against HCT116, A549 (human lung adenocarcinoma), and A375 (human melanoma) cell lines. mdpi.com One particular derivative, 2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(6-ethoxybenzothiazol-2-yl)acetamide (2e), showed more potent activity against these cell lines than the standard drug erlotinib. mdpi.com

Furthermore, hybrid molecules combining indole and pyrazoline features have been evaluated for their anticancer potential. nih.gov Several of these indolyl dihydropyrazole derivatives displayed substantial anti-proliferative activity against various human cancer cell lines. nih.gov Other modifications, such as the synthesis of (methylene)bis(2-(thiophen-2-yl)-1H-indole) derivatives, have also resulted in compounds with selective cytotoxicity against colon cancer cell lines HCT-116 and HT-29. nih.gov Additionally, 3-(indol-1-yl)prop-1-yn-1-yl-substituted phthalazines have shown significant tumor cell-growth inhibition in in-vitro assays. mdpi.com

Table 1: In Vitro Anticancer Activity of this compound Derivatives

| Compound Class | Cell Line(s) | Activity | Reference |

|---|---|---|---|

| Indole substituted chalcones | HCT-116 | Dose-dependent inhibition, IC50 range 13.53 to 558.53 μM | jchr.org |

| Indole-based 1,3,4-oxadiazoles | HCT116, A549, A375 | IC50 values as low as 6.43 μM | mdpi.com |

| Indolyl dihydropyrazoles | Various human cancer cell lines | Substantial anti-proliferative activity | nih.gov |

| (Methylene)bis(2-(thiophen-2-yl)-1H-indole) | HCT-116, HT-29 | Selective cytotoxicity | nih.gov |

| 3-(Indol-1-yl)prop-1-yn-1-yl-substituted phthalazines | Antitumor assay | Significant tumor cell-growth inhibition | mdpi.com |

In Vitro Anti-inflammatory Mechanisms

The anti-inflammatory potential of indole-containing compounds has been a subject of significant research. Derivatives of 1-indanone have been studied for their anti-inflammatory properties, with some showing activity comparable to the standard drug indomethacin. beilstein-journals.org

One specific indole-based chalcone, (2E)-3-(4-bromophenyl)-1-(1H-indol-3-yl)prop-2-en-1-one (IC9), has been evaluated for its anti-inflammatory effects on lipopolysaccharide (LPS)-activated murine macrophages (RAW264.7 cells). nih.gov This compound was found to reverse the increased levels of reactive oxygen species (ROS), prostaglandin (B15479496) E2 (PGE2), nitric oxide (NO), and cyclooxygenase-2 (COX-2) activity induced by LPS. nih.gov Furthermore, it downregulated the mRNA expression of inducible nitric oxide synthase (iNOS), COX-2, and Toll-like receptor-4 (TLR-4), and inhibited the nuclear translocation of NF-κB. nih.gov

Derivatives of isoindoline-1,3-dione, structurally related to the core compound, are also known for their anti-inflammatory effects. nih.govresearchgate.net Some newly synthesized 1H-isoindole-1,3(2H)-dione derivatives have shown inhibitory activity against both COX-1 and COX-2 enzymes. mdpi.com

In Vitro Antioxidant Properties

Several derivatives based on the indole and indanedione scaffolds have demonstrated in vitro antioxidant activity. For instance, newly synthesized 1,3-indanedione derivatives have been evaluated for their antioxidant potential through nitric oxide (NO) scavenging and DPPH scavenging assays. ijpsr.com

In a study of 3-substituted-2-oxindole derivatives, which share structural similarities, compounds were synthesized and their antioxidant activity was determined using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. nih.gov These compounds exhibited moderate to good antioxidant activities, with some showing substantial activity at low concentrations. nih.gov The antioxidant potential of these derivatives is often attributed to their hydrogen-donating ability. nih.gov

Furthermore, indole-based chalcones have been shown to reduce reactive oxygen species (ROS) generation in cellular models. nih.gov Some propane-1,3-diones derived from vanillin (B372448) have also exhibited notable antioxidant activity in reducing power assays. researchgate.net

Table 2: In Vitro Antioxidant Activity of Related Scaffolds

| Compound Class | Assay | Activity | Reference |

|---|---|---|---|

| 1,3-Indanedione derivatives | NO scavenging, DPPH scavenging | Moderate activity | ijpsr.com |

| 3-Substituted-2-oxindoles | DPPH scavenging | Moderate to good activity | nih.gov |

| Indole-based chalcones | ROS reduction | Reduced ROS generation | nih.gov |

| Propane-1,3-diones from vanillin | Reducing power assay | Notable antioxidant activity | researchgate.net |

Structure-Activity Relationship (SAR) Elucidation for Bioactivity Optimization

The biological activity of this compound derivatives is significantly influenced by their structural features. The indole nucleus itself is considered a privileged scaffold in medicinal chemistry. nih.gov

For antitubercular activity, studies on 1H-indole-2,3-dione derivatives have shown that substitutions at the 5-position of the indole ring, such as a nitro group, and the nature of the thiosemicarbazone side chain are crucial for activity. nih.gov

In the context of anticancer activity, for indole-based 1,3,4-oxadiazoles, the substitution on the benzothiazole (B30560) ring has been shown to be a key determinant of potency against various cancer cell lines. mdpi.com For (methylene)bis(2-(thiophen-2-yl)-1H-indole) derivatives, the nature and position of substituents on the benzaldehyde (B42025) moiety influence their cytotoxic effects. nih.gov

Regarding anti-inflammatory action, the length of the alkyl linker and various substituents in the benzyl (B1604629) ring of N-benzylpiperidinylamine derivatives of isoindoline-1,3-dione were found to affect their inhibitory activity against acetylcholinesterase and butyrylcholinesterase, enzymes also implicated in inflammation. nih.gov

For antioxidant properties, studies on 3-substituted-2-oxindole derivatives have indicated that halogen substitutions at the 5-position of the isatin (B1672199) ring can lead to good antioxidant activity. nih.gov The presence of electron-donating groups in related heterocyclic systems has also been correlated with increased antioxidant potential. jipbs.com

The lipophilicity of indole derivatives has also been identified as a factor influencing their biological activity. nih.gov The stereochemistry of these molecules can also play a significant role, with different enantiomers exhibiting distinct biological profiles. vulcanchem.com

Advanced Theoretical and Computational Investigations of 1 1h Indol 3 Yl Butane 1,3 Dione

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict how a potential drug molecule (ligand) binds to a protein target. Following docking, molecular dynamics (MD) simulations can be used to study the physical movements of atoms and molecules in the complex over time, providing insights into the stability and dynamics of the ligand-protein interaction.

For indole-containing structures, these simulations are crucial for identifying potential biological targets and understanding their mechanism of action. For instance, studies on derivatives of 1-H-isoindole-1,3(2H)-dione have utilized molecular docking and MD simulations to investigate their potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. aalto.fibirmingham.ac.uk These in silico studies calculate the binding affinity, represented by a docking score, to predict inhibitory potential. aalto.fibirmingham.ac.uk Similarly, docking studies on other indole (B1671886) derivatives have helped identify them as potential inhibitors for targets like the monocarboxylate transporter 1 (MCT1), which is relevant in cancer therapy. wikipedia.org

A molecular docking study on 3-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic acid, a related indole derivative, predicted its binding affinities to several proteins, including lysosomal protective protein (LLP) and Thromboxane-A synthase (TXAS), suggesting its potential as a multi-target agent.

Table 1: Example of Molecular Docking Results for an Indole Derivative (Les-6614) against Various Protein Targets

| Protein Target | Docking Score (kcal/mol) |

| Lysosomal Protective Protein (LLP) | -8.5 |

| Thromboxane-A Synthase (TXAS) | -8.2 |

| Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) | -7.9 |

Source: Data derived from a study on 3-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic acid.

These examples highlight how molecular docking and dynamics would be applied to 1-(1H-indol-3-yl)butane-1,3-dione to explore its potential interactions with various biological targets.

Quantum Chemical Calculations and Spectroscopic Property Predictions

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of a molecule. These methods are used to predict geometries, energies, and various spectroscopic properties.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is routinely used to optimize molecular geometry, calculate vibrational frequencies (correlating to IR spectra), and determine electronic properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. The energy gap between HOMO and LUMO is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability.

While specific DFT data for this compound is not present in the surveyed literature, studies on analogous compounds are common. For example, a DFT study on 1-(12-bromododecyl)indoline-2,3-dione, performed at the B3LYP/6–311G(d,p) level, showed good agreement between the theoretically optimized structure and the experimentally determined crystal structure. DFT calculations are also employed to rationalize reaction mechanisms and regioselectivity, as seen in studies of 1,3-dipolar cycloaddition reactions involving other organic molecules. For other indole derivatives, DFT has been used to calculate frontier molecular orbital energies to understand their electronic characteristics.

Natural Bond Orbital (NBO) analysis is a computational technique that provides a description of the localized bonding orbitals within a molecule. It interprets the wave function in terms of a "natural Lewis structure," offering insights into charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation. NBO analysis quantifies the delocalization of electron density from occupied Lewis-type orbitals (bonds or lone pairs) to unoccupied non-Lewis-type orbitals (antibonds or Rydberg orbitals). The energy of these interactions (E(2)) indicates the strength of the delocalization, which is crucial for understanding molecular stability and reactivity.

For example, in a molecule like methylamine, NBO analysis can identify the primary delocalization from the nitrogen lone pair into the vicinal C-H antibonding orbitals. This type of analysis, if applied to this compound, would reveal the nature of the bonding within the indole ring and the butane-1,3-dione side chain, as well as the electronic interactions between these two fragments.

Crystal Structure Analysis and Intermolecular Interaction Studies (e.g., Hirshfeld Surface Analysis)

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The resulting crystal structure provides invaluable information on bond lengths, bond angles, and the packing of molecules in the solid state.

While a crystal structure for this compound was not found, the methodology has been applied to numerous related indole derivatives. For instance, the Hirshfeld analysis of 1-(12-bromododecyl)indoline-2,3-dione revealed that the most significant contributions to crystal packing come from H···H (58.9%), H···O/O···H (17.9%), and H···Br/Br···H (9.5%) contacts. In another study on 1-nonyl-2,3-dihydro-1H-indole-2,3-dione, H···H interactions were also dominant (61.9%), followed by H···O/O···H contacts (21.8%). These studies demonstrate how C-H···O hydrogen bonds and π-stacking interactions often play a crucial role in stabilizing the crystal structures of indole-dione compounds.

Table 2: Example of Hirshfeld Surface Contact Contributions for Related Indole Derivatives

| Compound | H···H (%) | H···O/O···H (%) | H···C/C···H (%) | Other Contacts (%) |

| 1-(12-bromododecyl)indoline-2,3-dione | 58.9 | 17.9 | 23.2 (incl. H···Br) | |

| 1-nonyl-2,3-dihydro-1H-indole-2,3-dione | 61.9 | 21.8 | 16.3 | |

| (E)-6-Bromo-3-(3-(2-methoxyphenyl)-3-oxoprop-1-enyl)-4H-chromen-4-one | 34.3 | 19.2 | 16.7 | 29.8 |

Note: Data is for illustrative purposes from related but different molecular structures. Asterisk () indicates data not specified in the same category in the source.*

This type of analysis would be essential for understanding the solid-state properties of this compound, should a crystal structure become available.

Emerging Research Frontiers and Future Directions for 1 1h Indol 3 Yl Butane 1,3 Dione

Development of Sustainable and Green Synthetic Methodologies

The synthesis of indole (B1671886) derivatives is a major focus of organic and medicinal chemistry. In line with the principles of green chemistry, recent research has emphasized the development of environmentally benign and efficient methods for synthesizing C-3 dicarbonyl indoles and related structures. These approaches aim to minimize waste, reduce the use of hazardous reagents, and improve energy efficiency. nih.gov

Key sustainable strategies include:

Continuous-Flow Synthesis: A two-step continuous flow system has been developed for the synthesis of C-3 dicarbonyl indoles. This method, using an iodine/DMSO system, offers significant advantages over traditional batch reactions, such as lower catalyst consumption, shorter reaction times, and enhanced safety, as the sublimation of iodine is minimized.

Aqueous and Catalyst-Free Conditions: Three-component reactions involving an α-ketoaldehyde, a 1,3-dicarbonyl compound, and an indole nucleophile have been successfully performed in water without a catalyst. rsc.org This approach provides a straightforward and environmentally friendly pathway to complex diketone scaffolds. rsc.org

Eco-Friendly Catalysts: Researchers are exploring novel catalytic systems to replace harsh and toxic traditional catalysts. Nano-TiO2 has been used as a non-toxic, inexpensive, and reusable catalyst for the reaction of indoles with aldehydes under solvent-free conditions, achieving high yields in minutes. beilstein-journals.org Furthermore, the use of natural, biodegradable catalysts like citrus lemon juice has been reported for the alkylation of indoles, representing a highly eco-friendly option. researchgate.net

Alternative Solvents and Catalysts: To circumvent the problems associated with traditional Lewis acids and volatile organic solvents, functionalized acidic ionic liquids have been employed as both catalyst and solvent. google.com These systems offer mild reaction conditions, simple product separation, and catalyst reusability, making them suitable for industrial-scale production. google.com Halide catalysis using safer oxidants like oxone also represents a greener alternative to methods employing stoichiometric heavy metals or organic oxidants. nih.gov

Table 1: Comparison of Green Synthetic Methodologies for Indole Derivatives

| Method/Catalyst | Key Features | Advantages | Reference |

|---|---|---|---|

| I2/DMSO in Continuous Flow | Two-step microreactor system, reduced iodine dosage. | Shorter reaction time, higher efficiency, improved safety. | |

| Catalyst-Free Aqueous Synthesis | Three-component reaction in water. | Environmentally benign, simple, straightforward product formation. | rsc.org |

| Nano-TiO2 | Solvent-free conditions, 10 mol% catalyst loading. | Non-toxic, reusable catalyst, rapid reaction (3 minutes), high yields (77-95%). | beilstein-journals.org |

| Citrus Lemon Juice | Natural acid catalyst for direct alkylation. | Eco-friendly, biodegradable, readily available. | researchgate.net |

| Acidic Ionic Liquids | Dual role as catalyst and solvent. | Mild conditions, reusable catalyst, high product purity, suitable for industrial use. | google.com |

Deepening Mechanistic Understanding of Complex Reactions

A profound understanding of reaction mechanisms is critical for optimizing synthetic routes and discovering novel chemical transformations. For reactions involving 1-(1H-indol-3-yl)butane-1,3-dione and related structures, research is focused on elucidating the roles of intermediates, transition states, and catalytic cycles.

Electrophilic Substitution and Intermediate Formation: The most common reaction involving indoles is electrophilic substitution at the C-3 position. nih.gov In acid-catalyzed reactions, the process is often initiated by the activation of a carbonyl group, making it more electrophilic. This is followed by a nucleophilic attack from the electron-rich indole ring. nih.gov This can lead to the formation of key intermediates such as azafulvenium salts or 3-hydroxy-3-indolyl-2-indolone, which can then react further. beilstein-journals.orgnih.gov The elimination of a leaving group from a 3-substituted indole can also generate highly reactive alkylideneindolenine intermediates, which are versatile precursors for a variety of functionalized indole derivatives. rsc.org

Computational Mechanistic Studies: Advanced computational methods, particularly Density Functional Theory (DFT), are being employed to study complex reaction pathways. researchgate.netmdpi.com The Molecular Electron Density Theory (MEDT) provides powerful insights into cycloaddition reactions, helping to explain the chemo- and regioselectivity observed experimentally by analyzing the electronic structure of reactants and transition states. researchgate.net Such studies can establish whether a reaction proceeds through a concerted or stepwise mechanism and can quantify activation energies, providing a theoretical foundation for experimental findings. researchgate.netmdpi.com

Catalytic Cycles: For catalyzed reactions, elucidating the complete catalytic cycle is a major goal. In a proposed mechanism for a halide-catalyzed oxidation, the bromide ion activates the carbonyl group of an aldehyde, which facilitates the nucleophilic attack by indole. beilstein-journals.org Understanding each step of such cycles is essential for improving catalyst efficiency and product selectivity.

Table 2: Key Intermediates and Mechanistic Concepts in Indole Reactions

| Intermediate/Concept | Description | Relevance | Reference |

|---|---|---|---|

| Alkylideneindolenine | A reactive intermediate formed by eliminating a leaving group from a C3-substituted indole. | Acts as an electrophile for reaction with a wide variety of nucleophiles to form new C-C bonds. | rsc.org |

| Azafulvenium Salt | A cationic intermediate formed by the reaction of indole with an activated carbonyl compound. | Key intermediate in Friedel-Crafts type alkylations of the indole ring. | beilstein-journals.org |

| Molecular Electron Density Theory (MEDT) | A computational theory used to study reaction mechanisms by analyzing electron density changes. | Explains reactivity, regioselectivity, and chemoselectivity in cycloaddition reactions. | researchgate.netmdpi.com |

| Acid-Catalyzed Carbonyl Activation | Protonation or coordination of a Lewis acid to a carbonyl oxygen, increasing its electrophilicity. | A crucial initial step in the reaction of indoles with carbonyl-containing compounds. | nih.gov |

Exploration of Novel Therapeutic Targets and Polypharmacology Approaches

The hybrid structure of this compound makes it a promising scaffold for medicinal chemistry. The concept of polypharmacology—where a single molecule is designed to interact with multiple biological targets—is a growing strategy in drug discovery, particularly for complex diseases. nih.gov Indole-based dicarbonyls are well-suited for this approach.

Neurological Disorders: Derivatives of indole-1,3-diones are being investigated for neurodegenerative diseases like Alzheimer's. Some dicarbonyl indole derivatives act as allosteric modulators of the A2A adenosine (B11128) receptor (A2BAR), a target for pathological conditions related to altered receptor functionality. Related isoindoline-1,3-dione derivatives have shown potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), key enzymes in Alzheimer's pathology. nih.gov Other indole derivatives are being explored as competitive antagonists for nicotinic acetylcholine (B1216132) receptors (nAChRs), which are implicated in various neurological functions. rsc.org

Metabolic and Infectious Diseases: The indole scaffold is present in molecules that target a wide range of diseases. For instance, certain indole derivatives have been shown to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy metabolism, suggesting potential applications in metabolic disorders. nih.gov In the realm of infectious diseases, indoleamides have demonstrated potent activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. nih.gov

Metal-Based Therapeutics: The β-diketone moiety is an excellent metal-chelating agent. mdpi.com This property opens the door for designing novel metal-based drugs where the indole-dione scaffold could act as a carrier for therapeutic metal ions, such as platinum for anticancer agents. mdpi.com This chelation ability also allows these compounds to serve as tracers for metals within biological tissues. mdpi.com

Table 3: Potential Therapeutic Targets for Indole-based 1,3-Dione Scaffolds

| Target | Potential Therapeutic Area | Mechanism of Action | Reference |

|---|---|---|---|

| A2A Adenosine Receptor (A2AAR) | Neurological and other disorders | Positive or negative allosteric modulation. | nih.gov |

| Acetylcholinesterase (AChE) / Butyrylcholinesterase (BuChE) | Alzheimer's Disease | Enzyme inhibition to restore acetylcholine levels. | nih.gov |

| AMP-activated protein kinase (AMPK) | Metabolic Disorders | Enzyme activation, influencing cellular energy homeostasis. | nih.gov |

| MmpL3 Transporter | Tuberculosis | Inhibition of mycolic acid transport, disrupting bacterial cell wall formation. | nih.gov |

| Nicotinic Acetylcholine Receptors (nAChRs) | Neurological Disorders | Competitive antagonism at α7 and α4β2 subtypes. | rsc.org |

Integration with Advanced Materials Science for Functional Applications

While primarily explored in synthesis and medicine, the unique electronic and structural properties of this compound suggest significant potential for applications in advanced materials science. This is a nascent but rapidly evolving research direction.

Fluorescent Materials and Sensors: Many β-diketone compounds exhibit sizeable fluorescence. mdpi.com This intrinsic property is highly valuable for developing new materials for bio-imaging and diagnostics. The indole-dione scaffold could be used to create fluorescent probes for detecting specific metal ions through its chelation site or to act as tracers to monitor the localization of drugs or metals within cells and tissues. mdpi.com This opens a direct path to theranostic applications, where a single compound can be used for both diagnosis and therapy. mdpi.com

Supramolecular Chemistry and Metal-Organic Frameworks (MOFs): The ability of the β-diketone moiety to form stable complexes with metal ions is a cornerstone of coordination chemistry. mdpi.com This allows for the construction of well-defined supramolecular organic assemblies and metal-organic complexes. These structures could have applications in catalysis, gas storage, or as functional electronic materials.

Functional Polymers and Electronics: Related dione (B5365651) structures, such as indane-1,3-dione, are recognized as versatile building blocks for materials used in electronics and photopolymerization. nih.gov The electron-accepting nature of the dione portion, combined with the electron-rich indole, creates a donor-acceptor system. Such systems are fundamental to the design of organic semiconductors, dyes for solar cells, and photoinitiators for polymer synthesis under light exposure.

Table 4: Potential Materials Science Applications of this compound

| Application Area | Underlying Chemical Property | Potential Function | Reference |

|---|---|---|---|

| Theranostics & Bio-imaging | Inherent fluorescence and metal chelation. | Fluorescent probes for metal ions; tracers for drug delivery. | mdpi.com |

| Supramolecular Materials | Metal chelation by the β-diketone moiety. | Building blocks for metal-organic complexes with catalytic or electronic properties. | mdpi.com |

| Organic Electronics | Donor-acceptor electronic structure (indole + dione). | Component in organic semiconductors or dye-sensitized solar cells. | nih.gov |

| Photopolymerization | Potential to act as a photoinitiator. | Initiating polymerization reactions upon exposure to light for advanced manufacturing. | nih.gov |

Q & A

(Basic) What are the optimal synthetic pathways for preparing 1-(1H-indol-3-yl)butane-1,3-dione, and what factors affect reaction efficiency?

Answer:

The compound can be synthesized via acid-catalyzed condensation between indole derivatives (e.g., 1H-indole) and diketone precursors. Key methodologies include:

- p-TSA catalysis : Using p-toluenesulfonic acid (p-TSA) in toluene at 50–80°C under inert atmosphere, achieving yields up to 85% for structurally similar indole-diketones. Stoichiometric ratios (1:1.2 diketone to indole) and reaction time (4–12 hours) are critical for minimizing byproducts .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of indole derivatives, while toluene reduces side reactions like oxidation .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) isolates the product, with purity verified by HPLC (>95%) .

(Advanced) What analytical strategies resolve conflicting NMR signals in characterizing the diketone moiety of this compound?

Answer:

Conflicting signals (e.g., aromatic protons δ 6.8–8.2 ppm vs. diketone protons δ 2.5–3.5 ppm) require:

- 2D NMR (HSQC/HMBC) : Correlates protons to adjacent carbons, distinguishing indole C–H environments from diketone protons .

- Variable-temperature NMR : Identifies dynamic effects (e.g., keto-enol tautomerism) causing signal broadening at room temperature .

- DFT modeling : Computed chemical shifts (e.g., via Gaussian 16) align with experimental data, resolving ambiguities in peak assignments .

- X-ray crystallography : Definitive bond-length measurements (C=O: 1.21 Å; C–C: 1.48 Å) confirm diketone geometry when single crystals are obtainable .

(Basic) What safety protocols are essential for handling this compound in laboratory settings?

Answer:

Critical precautions include:

- PPE : Nitrile gloves, chemical-resistant lab coats, and NIOSH-approved respirators for powder handling (P264, P280 standards) .

- Containment : Conduct reactions in fume hoods to prevent inhalation exposure (H333 hazard) .

- Storage : Amber glass under nitrogen at 2–8°C to prevent photodegradation and moisture absorption .

- Emergency measures : Eyewash stations and safety showers accessible within 10 seconds (P305+P351+P338 protocols) .

(Advanced) How does the electronic structure of this compound influence its coordination chemistry?

Answer:

The diketone’s electronic profile enables:

- Chelation : Enolate formation (pH >7) allows strong binding to transition metals (Cu²⁺, Fe³⁺) with 1:2 stoichiometry (Job’s plot confirmation) .

- Catalytic activity : Iron complexes exhibit pseudo-first-order kinetics in Fenton-like reactions (k = 0.042 min⁻¹), degrading organic pollutants efficiently .

- Substituent effects : Electron-withdrawing groups on the indole ring increase metal-ligand bond strength by 15–20% (cyclic voltammetry data) .

(Advanced) What computational methods predict the biological activity of this compound derivatives?

Answer:

Integrated approaches include:

- Molecular docking : AutoDock Vina simulations show high binding affinity (-9.2 kcal/mol) for kinase targets (e.g., CDK2) via indole π-π stacking .

- MD simulations : 50-ns trajectories reveal stable ligand-protein interactions (RMSD <2.0 Å) in aqueous environments .

- QSAR models : Trained on indole derivatives (n = 120), predict IC50 values with R² >0.85 against cancer cell lines .

- ADMET profiling : SwissADME predicts moderate blood-brain barrier penetration (logBB = 0.62) but hepatotoxicity risks (CYP3A4 inhibition score 0.78) .

(Basic) How is the purity of this compound validated post-synthesis?

Answer:

Validation combines:

- HPLC : C18 column (ACN/water gradient, 1.0 mL/min) with retention time matching reference standards (tR = 8.2 min) .

- Mass spectrometry : ESI-MS shows [M+H]⁺ peak at m/z 292.3 (calculated 291.35 g/mol) .

- Melting point : Sharp range (148–150°C) confirms crystallinity, with deviations >2°C indicating impurities .

(Advanced) What strategies address low yields in large-scale syntheses of this compound?

Answer:

Scale-up challenges are mitigated by:

- Flow chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions (yield increase from 65% to 82%) .

- Catalyst recycling : Immobilized p-TSA on silica retains >90% activity over 5 cycles .

- In situ monitoring : FTIR tracks diketone formation in real-time, optimizing reaction termination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.